1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,3-dihydroindene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(10(12)13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYVZCGPRUQYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33223-78-8 | |
| Record name | 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the hydrogenation of indene derivatives. One common method includes the use of [bis(2-methylallyl)cycloocta-1,5-diene]ruthenium(II) as a catalyst in the presence of hydrogen gas. The reaction is carried out in an inert atmosphere, often using hexane as a solvent, at room temperature and under high pressure .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or alkylated derivatives.
Scientific Research Applications
1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and other interactions with enzymes and receptors. The indene moiety can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function. Specific pathways and targets depend on the context of its application, such as its role in biological systems or as a synthetic intermediate .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Comparisons
Substituent Effects
- Methyl vs. Parent Compound: The addition of a methyl group at position 1 increases molecular weight by ~14 g/mol compared to the parent compound (2,3-dihydro-1H-indene-1-carboxylic acid).
- Methylamino Derivative: The methylamino group introduces nitrogen into the structure, increasing molecular weight to 191.23 g/mol. This modification may alter solubility and reactivity, making it suitable for derivatization in medicinal chemistry .
- Methoxy Derivative : The methoxy group at position 6 adds polar character, likely increasing water solubility compared to the methyl-substituted analog. Its higher melting point (107–110°C) suggests stronger crystalline packing .
Biological Activity
1-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 33223-78-8) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique bicyclic structure and a carboxylic acid functional group, which contribute to its diverse biological properties, including antimicrobial and anticancer activities.
The molecular formula of this compound is , with a molecular weight of 176.22 g/mol. The compound is characterized by its ability to undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its structural features:
- Carboxylic Acid Group : Facilitates hydrogen bonding and interactions with enzymes and receptors.
- Indene Moiety : Engages in π-π interactions with aromatic residues in proteins, influencing their activity.
These interactions can modulate various biochemical pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines. The mechanism involves inducing apoptosis (programmed cell death) through the modulation of specific signaling pathways .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
Study 2: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cell lines (MCF-7). The findings indicated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The study concluded that the compound could be a promising lead for developing new anticancer therapies .
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Significant growth inhibition |
| Antimicrobial | Escherichia coli | 50 | Significant growth inhibition |
| Anticancer | MCF-7 (breast cancer) | Varies | Dose-dependent decrease in viability |
Q & A
Q. What are the optimal synthetic routes for 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid, and how can purity be maximized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, including esterification, catalytic hydrogenation, or nucleophilic substitution. For example, ester derivatives (e.g., methyl esters) are synthesized using acid catalysts like sulfuric acid in methanol . To optimize purity:
- Use column chromatography with gradients of ethyl acetate/hexane for separation.
- Employ recrystallization in solvents like dichloromethane/hexane mixtures.
- Monitor reactions via TLC and characterize intermediates using -NMR and HPLC (>97% purity) .
Q. How can the stereochemical configuration of this compound derivatives be resolved?
- Methodological Answer : Chiral resolution techniques include:
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques:
- NMR : - and -NMR to identify substituents (e.g., methyl groups at δ 1.2–1.5 ppm, carboxylic acid protons at δ 10–12 ppm) .
- FT-IR : Confirm carboxylic acid (1700–1725 cm) and methyl group (2850–2960 cm) functionalities .
- Mass spectrometry (HRMS) : Verify molecular ions (e.g., [M+H] at m/z 190.0994 for CHO) .
Advanced Research Questions
Q. How does the methyl group at position 1 influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The methyl group sterically hinders nucleophilic attack at the adjacent carbocation center. To study this:
- Compare reaction rates with/without methyl substitution using kinetic assays (e.g., SN2 reactions with NaCN in DMF).
- Conduct DFT calculations (e.g., Gaussian 09) to model transition states and activation energies .
- Experimental data shows methylated derivatives exhibit 30–50% lower reactivity in SN2 reactions compared to non-methylated analogs .
Q. What strategies are effective in analyzing contradictory bioactivity data across studies (e.g., anticancer vs. anti-inflammatory effects)?
- Methodological Answer : Address discrepancies via:
- Dose-response assays : Test concentrations from 1 nM to 100 µM to identify therapeutic windows.
- Cell-line specificity : Compare activity in HeLa (cervical cancer) vs. RAW 264.7 (macrophage) cells .
- Target validation : Use siRNA knockdown of putative targets (e.g., IAP proteins in apoptosis) to confirm mechanism .
- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to divergent effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Screen against protein databases (e.g., PDB IDs for COX-2 or Bcl-2) to identify binding poses.
- Binding affinity : Calculate ΔG values; derivatives with tert-butyl groups show higher affinity (-9.2 kcal/mol vs. -7.5 kcal/mol for methyl) .
- ADMET prediction : SwissADME to optimize logP (aim for 2–3) and reduce hepatotoxicity risks .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee) >99%?
- Methodological Answer : Key challenges and solutions:
- Catalyst leaching : Use immobilized chiral catalysts (e.g., Ru-BINAP on silica) for reusable asymmetric hydrogenation .
- By-product formation : Optimize flow chemistry conditions (residence time 10–15 min, 50°C) to minimize diastereomers .
- Process monitoring : In-line FTIR to track ee in real-time and adjust parameters dynamically .
Research Design and Data Analysis
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer : Follow this framework:
- Core modifications : Synthesize analogs with substituents at positions 1 (methyl, ethyl), 4 (halogens), and 5 (methoxy) .
- Bioassays : Test against ≥3 biological targets (e.g., COX-2 inhibition, caspase-3 activation).
- Statistical analysis : Use multivariate regression (e.g., PLS) to correlate substituent parameters (Hammett σ, π) with activity .
Q. What experimental controls are essential when evaluating the compound’s stability under physiological conditions?
- Methodological Answer : Include:
- Negative controls : Incubate compound in PBS (pH 7.4) at 37°C for 24–72 hrs; monitor degradation via HPLC.
- Protease/esterase inhibition : Add PMSF (serine protease inhibitor) to assess enzymatic hydrolysis of esters .
- Light exposure tests : Compare stability in amber vs. clear vials to rule out photodegradation .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular weight | 190.24 g/mol | |
| logP (calculated) | 2.8 | |
| Solubility in DMSO | 25 mM | |
| Chiral HPLC retention time | 12.3 min (Chiralpak IA, hexane/IPA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
